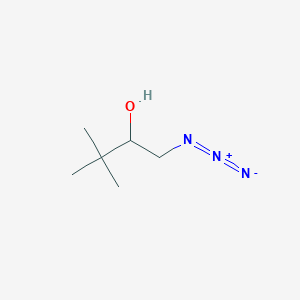

1-Azido-3,3-dimethylbutan-2-ol

Description

1-Azido-3,3-dimethylbutan-2-ol is an aliphatic secondary alcohol featuring an azide (-N₃) functional group at the C1 position and two methyl groups at the C3 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of thiourea-based organocatalysts (e.g., bifunctional iminophosphorane catalysts) . Its branched structure and reactive azide group enable participation in click chemistry, Staudinger reactions, and nucleophilic substitutions.

Properties

CAS No. |

157135-73-4 |

|---|---|

Molecular Formula |

C6H13N3O |

Molecular Weight |

143.19 g/mol |

IUPAC Name |

1-azido-3,3-dimethylbutan-2-ol |

InChI |

InChI=1S/C6H13N3O/c1-6(2,3)5(10)4-8-9-7/h5,10H,4H2,1-3H3 |

InChI Key |

HJFYBSIVFGZTKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CN=[N+]=[N-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Azide Functional Groups

(a) Aromatic Azides

1-Azido-3,5-dimethylbenzene (C₈H₉N₃):

- Molecular Weight : 147.18 g/mol .

- Key Differences : Aromatic azides exhibit distinct reactivity due to conjugation with the benzene ring. They are often used in photochemical or thermal decomposition to generate nitrenes, unlike aliphatic azides like 1-azido-3,3-dimethylbutan-2-ol, which may prioritize nucleophilic or cycloaddition reactions.

- Applications : Intermediate in agrochemicals and pharmaceuticals .

1-Azido-3,3-dimethylbut-1-ene (C₅H₉N₃):

- Structure : Contains an alkene group adjacent to the azide, enabling [3+2] cycloadditions (e.g., Huisgen reaction) .

- Key Differences : The alkene moiety allows for regioselective reactivity, contrasting with the alcohol group in 1-azido-3,3-dimethylbutan-2-ol, which may participate in hydrogen bonding or oxidation reactions.

(b) Aliphatic Alcohol Derivatives

- 2-Ferrocenyl-3,3-dimethylbutan-2-ol (C₁₆H₂₂FeO): Structure: Ferrocenyl group replaces the azide, imparting redox activity . Reactivity: Used in intramolecular Ritter reactions to synthesize ferrocene-fused heterocycles, leveraging the electron-rich ferrocene moiety.

2-Methyl-3-buten-2-ol (C₅H₁₀O):

Functional Group Variants

(a) Thiourea Derivatives

- 1-[(2S)-1-Azido-3,3-dimethylbutan-2-yl]-3-(4-methoxyphenyl)thiourea: Synthesis: Derived from 1-azido-3,3-dimethylbutan-2-ol via reaction with 4-methoxyphenyl isothiocyanate (63% yield) . Applications: Acts as a precursor for iminophosphorane catalysts in enantioselective ketone synthesis, demonstrating the utility of the azido-alcohol scaffold in asymmetric catalysis .

(b) Opioid Derivatives

- Buprenorphine: Contains a 3,3-dimethylbutan-2-ol moiety as part of its complex structure. Key Differences: The hydroxyl group in buprenorphine participates in receptor binding, whereas the azide in 1-azido-3,3-dimethylbutan-2-ol is more reactive and less biologically stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.